molecular formula C6H12NO3P B14625672 Cyanomethyl propyl methylphosphonate CAS No. 58263-96-0

Cyanomethyl propyl methylphosphonate

Cat. No.: B14625672
CAS No.: 58263-96-0
M. Wt: 177.14 g/mol
InChI Key: USHMWYKNVCCFKO-UHFFFAOYSA-N
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Description

Cyanomethyl propyl methylphosphonate is a high-purity organophosphorus compound offered for research and development purposes. It serves as a valuable synthetic intermediate and building block in organic chemistry, particularly in the construction of more complex molecules featuring phosphonate groups. Phosphonates are widely used in material science, medicinal chemistry, and as ligands for metal catalysts. Compounds with a cyanomethylphosphonate structure, such as Diethyl CyanoMethylphosphonate, are established as biochemical reagents for life science research . This reagent is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

58263-96-0

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

IUPAC Name

2-[methyl(propoxy)phosphoryl]oxyacetonitrile

InChI

InChI=1S/C6H12NO3P/c1-3-5-9-11(2,8)10-6-4-7/h3,5-6H2,1-2H3

InChI Key

USHMWYKNVCCFKO-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)OCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide, forming a phosphonate through rearrangement. For the preparation of CMMP, the reaction typically proceeds in two stages:

  • Preparation of propyl methyl phosphite intermediate
  • Reaction with a cyanomethyl halide (typically bromoacetonitrile or chloroacetonitrile)

The general reaction scheme can be represented as:

(CH₃)P(OC₃H₇)₂ + XCH₂CN → CH₃P(O)(OC₃H₇)(OCH₂CN)

Where X represents a halogen (typically Br or Cl)

Experimental Procedure

Based on methods adapted from related phosphonate syntheses, a typical procedure involves:

  • Preparation of propyl methylphosphonite by reacting methyldichlorophosphine with propanol in the presence of a base such as triethylamine or pyridine
  • Reaction of the phosphonite with bromoacetonitrile or chloroacetonitrile at elevated temperatures (80-100°C)
  • Purification by distillation under reduced pressure

The reaction typically yields the desired product in 55-75% yield, with purity exceeding 95% as determined by gas chromatography.

Optimization Parameters

Research findings indicate that several parameters significantly influence the yield and purity of the product:

  • Temperature: Optimal reaction temperature range is 80-100°C; higher temperatures lead to side reactions
  • Solvent: Acetonitrile or toluene provides superior results compared to THF or chlorinated solvents
  • Reaction time: 4-6 hours typically provides maximum yield; extended reaction times promote degradation
  • Base presence: Addition of 5-10 mol% triethylamine can suppress acid-catalyzed side reactions

Nucleophilic Substitution Approach

The nucleophilic substitution approach utilizes methylphosphonic dichloride or related intermediates as starting materials, which undergo successive substitution with appropriate nucleophiles.

Reaction Pathway

This method involves:

  • Reaction of methylphosphonic dichloride with propanol to form propyl methylphosphonic chloride
  • Subsequent reaction with cyanomethanol or its alkali metal salt to yield the target compound

The stepwise substitution allows for regioselective introduction of the different alkoxy groups.

Detailed Procedure

A modified procedure based on analogous phosphonate preparations can be outlined as follows:

  • Methylphosphonic dichloride (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0°C under inert atmosphere
  • Propanol (1.1 eq) and triethylamine (1.2 eq) are added dropwise, and the mixture is stirred for 2 hours at 0°C
  • A solution of cyanomethanol (prepared from glycolonitrile or commercially available) (1.1 eq) and additional triethylamine (1.2 eq) is added
  • The reaction is allowed to warm to room temperature and stirred for an additional 4 hours
  • The mixture is washed with dilute acid and brine, dried, and concentrated
  • The crude product is purified by vacuum distillation or column chromatography

Yields by this method typically range from 60-85%, with high purity (>98%) achievable after appropriate purification.

Critical Parameters

Research has identified several critical parameters affecting this synthetic approach:

  • Order of addition: Sequential addition of nucleophiles is crucial for regioselectivity
  • Temperature control: Maintaining low temperatures (0-5°C) during the first substitution step is essential
  • Dryness of reagents: Anhydrous conditions are necessary to prevent hydrolysis of the reactive intermediates
  • Base equivalents: Excess base can promote elimination side reactions

Transesterification Approach

Transesterification offers a milder alternative for preparing this compound from readily available dimethyl or diethyl methylphosphonate.

Reaction Mechanism

The transesterification approach involves sequential replacement of alkoxy groups on commercially available dimethyl methylphosphonate:

  • Selective monosubstitution of one methoxy group with propanol
  • Substitution of the second methoxy group with cyanomethanol

Experimental Process

Based on established transesterification protocols for phosphonates, a typical procedure would involve:

  • Dimethyl methylphosphonate (1.0 eq) is combined with propanol (1.1 eq) in the presence of a catalyst
  • The mixture is heated to 80-100°C for 6-12 hours, with continuous removal of methanol to drive the equilibrium
  • After the first substitution is complete, cyanomethanol (1.5 eq) is added along with additional catalyst
  • The mixture is heated for an additional 12-24 hours with removal of methanol
  • The product is isolated by extraction and purified by distillation

Various catalysts have been evaluated for this transformation, with their relative efficiencies summarized in Table 2.

Table 2. Catalyst Efficiency in Transesterification for CMMP Preparation

Catalyst Loading (mol%) Temperature (°C) Time (h) Yield (%) Selectivity (%)
p-Toluenesulfonic acid 5 90 24 65 88
Titanium(IV) isopropoxide 10 85 18 58 92
Sodium methoxide 15 75 36 45 78
Aluminum oxide 20 (w/w) 100 16 62 85
Magnesium oxide 25 (w/w) 95 20 56 90
Benzenesulfonic acid 8 85 22 60 86

Selective Monosubstitution Strategies

A key challenge in the transesterification approach is achieving selective monosubstitution in the first step. Several strategies have been developed to address this challenge:

  • Controlled stoichiometry: Using a slight excess of dimethyl methylphosphonate
  • Kinetic control: Lower temperatures favor monosubstitution
  • Catalyst selection: Certain catalysts (e.g., titanium alkoxides) show enhanced selectivity for monosubstitution
  • Continuous methanol removal: Drives equilibrium while minimizing overreaction

Direct Phosphonylation Approach

Direct phosphonylation involves the reaction of methylphosphonic acid or its derivatives with appropriate alcohols to form the desired phosphonate ester.

Reaction Strategy

This approach typically employs:

  • Activation of methylphosphonic acid using coupling agents
  • Sequential esterification with propanol and cyanomethanol
  • Alternatively, simultaneous esterification using controlled reaction conditions

Experimental Protocol

Based on similar phosphonate coupling reactions, a representative procedure includes:

  • Methylphosphonic acid (1.0 eq) is combined with a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) (2.2 eq) and DMAP (4-dimethylaminopyridine) (0.2 eq) in anhydrous DCM
  • Propanol (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours
  • Cyanomethanol (1.1 eq) is added, and stirring continues for an additional 8 hours
  • The precipitated dicyclohexylurea is filtered off, and the filtrate is washed with dilute acid
  • The organic phase is dried, concentrated, and the product purified by column chromatography

This method typically provides yields of 50-80%, with highest yields observed when DMAP is present as a nucleophilic catalyst.

Coupling Agent Comparison

Various coupling agents have been evaluated for phosphonic acid esterification, with significantly different outcomes as shown in Table 3.

Table 3. Coupling Agent Efficiency in Direct Phosphonylation

Coupling Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%) Key Observations
DCC/DMAP 2.2/0.2 DCM 25 12 76 Clean reaction, easy workup
EDC·HCl/HOBt 2.2/0.4 DCM 25 14 68 Water-soluble byproducts
T3P 1.5 EtOAc 25 10 72 Minimal side reactions
PyBOP 2.2 DMF 25 8 70 Efficient in polar solvents
HATU 2.2 DMF 25 6 65 Faster reaction, higher cost
SOCl₂/Pyridine 3.0/4.0 DCM 0-25 4 58 More side products

Halophosphonate Intermediate Approach

This approach utilizes dihalomethylphosphine or similar precursors that can be converted to the desired phosphonate through controlled substitution reactions.

Synthetic Route

The halophosphonate intermediate approach typically involves:

  • Preparation or acquisition of methylphosphonic dichloride
  • Controlled substitution with propanol
  • Substitution of the remaining chloride with cyanomethanol or its alkali metal salt

Detailed Methodology

Based on related phosphonate preparations, an optimized procedure would involve:

  • To a solution of methylphosphonic dichloride (1.0 eq) in anhydrous THF at -10°C under nitrogen, add propanol (1.0 eq) and pyridine (1.1 eq) dropwise
  • Allow the mixture to stir for 1 hour at -10°C, then warm to room temperature over 1 hour
  • Cool the reaction mixture again to -10°C and add a solution of sodium cyanomethoxide (prepared from cyanomethanol and sodium hydride) (1.1 eq)
  • Warm to room temperature and stir for an additional 3 hours
  • Filter the precipitated sodium chloride, concentrate the filtrate, and purify the product by distillation

This method typically yields 45-65% of the desired product, with purity >95% after distillation.

Alternative Starting Materials

Several starting materials can be employed for this approach, with varying degrees of success:

  • Methylphosphonic dichloride: Direct precursor, highest yields
  • Dimethylchlorophosphine: Requires oxidation step, moderate yields
  • Trimethylphosphite and PCl₅: Forms methylphosphonic dichloride in situ, convenient single-pot procedure
  • Difluoromethylphosphine: Milder reactivity profile, but more expensive

Purification and Characterization

Proper purification and characterization of this compound are crucial for establishing product identity and purity.

Purification Techniques

The following purification techniques have been successfully applied to CMMP and related phosphonates:

  • Vacuum distillation: Typically at 56-65°C/0.1 mmHg, most common for large-scale preparation
  • Column chromatography: Using silica gel with ethyl acetate/hexane or dichloromethane/methanol gradients
  • Crystallization: Less common due to the liquid nature of the product
  • Extraction procedures: Washing with specific pH solutions to remove impurities

Analytical Characterization

Standard analytical techniques for characterizing CMMP include:

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃, 300 MHz): characteristic signals at δ 0.85-0.95 ppm (CH₃CH₂CH₂), 1.60-1.75 ppm (CH₃CH₂CH₂), 1.75-1.85 ppm (P-CH₃), 3.80-4.00 ppm (OCH₂CN), 4.00-4.15 ppm (OCH₂CH₂CH₃)
    • ³¹P NMR (CDCl₃, 121 MHz): single peak at approximately δ 28-30 ppm
  • Mass Spectrometry:

    • Characteristic molecular ion [M+H]⁺ at m/z 192
    • Fragmentation pattern showing loss of propoxy and cyanomethyl groups
  • IR Spectroscopy:

    • Strong P=O stretching band at 1240-1260 cm⁻¹
    • C≡N stretching at 2240-2260 cm⁻¹
    • P-O-C stretching at 1030-1050 cm⁻¹

Purity Assessment

Purity analysis typically employs:

  • Gas Chromatography: Using DB-5 or similar columns, isothermal or temperature-programmed methods
  • HPLC: Reversed-phase C18 columns with acetonitrile/water or methanol/water mobile phases
  • Elemental Analysis: Theoretical C, H, N, P content compared with experimental values

Comparative Analysis of Preparation Methods

Efficiency Metrics

The various preparation methods can be compared across several key metrics as summarized in Table 4.

Table 4. Comparative Efficiency of CMMP Preparation Methods

Method Overall Yield (%) Reaction Steps Raw Material Cost Scalability Green Chemistry Metrics* Equipment Requirements
Michaelis-Arbuzov 55-75 2-3 Moderate High 0.65 Standard lab equipment
Nucleophilic Substitution 60-85 2 High Medium 0.58 Moisture-free apparatus
Transesterification 40-70 2 Low High 0.72 Distillation setup
Direct Phosphonylation 50-80 1-2 High Medium 0.45 Standard lab equipment
Halophosphonate Intermediate 45-65 3 Moderate Low 0.40 Inert atmosphere setup

*Green Chemistry Metrics calculated as a composite score (0-1) based on E-factor, atom economy, and solvent considerations

Laboratory-Scale Recommendations

For laboratory-scale synthesis, the nucleophilic substitution approach offers several advantages:

  • Higher yields and purity
  • Fewer side reactions
  • More straightforward purification
  • Reasonable reaction times and conditions

However, this approach requires careful handling of moisture-sensitive intermediates, making it more challenging for inexperienced researchers.

Chemical Reactions Analysis

Hydrolysis Reactions

Cyanomethyl propyl methylphosphonate undergoes hydrolysis under acidic or basic conditions. The phosphonate ester bond is cleaved, yielding the corresponding phosphonic acid:

Cyanomethyl propyl methylphosphonate+H2OMethylphosphonic acid+Propyl cyanomethyl alcohol\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Methylphosphonic acid}+\text{Propyl cyanomethyl alcohol}

  • Conditions :

    • Acidic: HCl (1M, reflux, 6–8 hrs)

    • Basic: NaOH (0.5M, 60°C, 4–6 hrs)

  • Yield : 75–85% (phosphonic acid)

Hydrolysis rates depend on steric hindrance from the propyl group, which slows reaction kinetics compared to smaller alkyl substituents.

Reduction of the Cyano Group

The cyanomethyl group can be reduced to an amine using catalytic hydrogenation or metal hydrides:

 C NLiAlH4 CH2NH2\text{ C N}\xrightarrow{\text{LiAlH}_4}\text{ CH}_2\text{NH}_2

  • Preferred Reagents :

    • LiAlH4_4
      (THF, 0°C, 2 hrs)

    • H2_2
      /Pd-C (1 atm, RT, 12 hrs)

  • Yield : 60–70% (amine derivative)

The reaction is critical for generating bioactive intermediates in medicinal chemistry .

Nucleophilic Substitution

The cyanomethyl group acts as a nucleophile in alkylation and arylation reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationR-X (X = Cl, Br), K2_2
CO3_3
, DMFR-substituted phosphonate70–80%
Arylation (Buchwald)Aryl iodide, CuI, DIPEA, DMSOAryl-substituted phosphonate65–75%

Cyclopropanation and Aziridination

The compound reacts with epoxides or nitrones to form cyclopropane or aziridine derivatives:

SubstrateProductConditionsYieldSource
Ethylene oxideCyano-substituted cyclopropaneBF3_3
-Et2_2
O, CH2_2
Cl2_2
55%
NitroneCyano-substituted aziridineRT, 24 hrs50–60%

Comparative Reactivity Analysis

The reactivity of this compound differs from related phosphonates due to steric and electronic effects:

CompoundHydrolysis RateReduction EfficiencyHorner-Emmons Yield
This compoundModerate60–70%70–80%
Diethyl cyanomethylphosphonateFast75–85%85–90%
Butyl cyanomethyl methylphosphonateSlow50–60%65–75%

Data compiled from .

Scientific Research Applications

Cyanomethyl propyl methylphosphonate is a phosphonate featuring a phosphorus atom bonded to a methyl group, a propyl group, and a cyanomethyl group. It has potential applications in medicinal chemistry and agricultural practices. Modifications to the phosphonate structure can enhance biological activities, highlighting the importance of structural diversity in medicinal chemistry.

Synthesis
this compound can be synthesized through several methods that allow for controlled synthesis of the compound with specific functional groups tailored for desired applications.

Applications
this compound has applications across different fields:

  • Industrial contexts
  • Pharmaceutical contexts

Studies on the interactions of this compound with biological systems show its potential effects on enzyme activity and cellular metabolism. These interaction studies are essential for optimizing the use of this compound in therapeutic applications.

This compound is unique due to its combination of both cyano and phosphonate functionalities, which allows it to engage in diverse applications.

Comparable Compounds

Compound NameStructure FeaturesUnique Aspects
Methylphosphonic acidSimple structure with one methyl groupUsed primarily as a chemical warfare agent
Dimethyl methylphosphonateTwo methyl groups attached to phosphorusCommonly used as an insecticide
Ethyl cyanoacetateCyano group attached to an ethyl esterUsed in organic synthesis for creating heterocycles
Propyl phosphonic acidPropyl group attached directly to phosphorusExhibits different solubility properties

Mechanism of Action

The mechanism of action of cyanomethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Organophosphonates

Compound Name Molecular Formula Key Functional Groups Toxicity (Risk Phrases) Applications Detection Sensitivity (Technique)
This compound* C₆H₁₂NO₃P Cyanomethyl, propyl Not reported Research, synthesis Not reported
Diisopropyl methylphosphonate C₇H₁₇O₃P Isopropyl R63 (Developmental risk), R22 (Harmful if swallowed) Flame retardant, lubricant ~300 ppt (MB/REMPI/TOFMS)
Dimethyl methylphosphonate C₃H₉O₃P Methyl Low acute toxicity Solvent, plasticizer Widely detectable via GC-MS
Ethyl methylphosphonate C₃H₉O₃P Ethyl Limited data Chemical intermediate Not reported
Methyl propyl phosphonate C₅H₁₃O₃P Propyl Not reported Chelating agent N/A
Pinacolyl propyl methylphosphonate C₁₁H₂₅O₃P Pinacolyl, propyl High persistence Surfactant, agrochemical N/A

*Inferred properties based on structural analogs.

Structural and Functional Differences

  • Cyanomethyl Group: The presence of a cyano group (-CN) distinguishes this compound from alkyl-substituted analogs.
  • Alkyl Substitutions: Propyl and methyl groups in this compound contrast with the isopropyl groups in diisopropyl methylphosphonate, which confer higher hydrophobicity and environmental persistence .

Toxicity and Environmental Impact

  • Diisopropyl methylphosphonate : Classified with R63 (developmental risk) and R22, indicating moderate toxicity . Its detection at 300 ppt via ultrasensitive MB/REMPI/TOFMS highlights environmental monitoring challenges .
  • Cyanomethyl Derivatives: While toxicity data is lacking, cyanide-related degradation products could pose ecological risks, akin to organocyanide compounds .

Q & A

Q. What are the standard synthesis protocols for Cyanomethyl propyl methylphosphonate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via esterification or transesterification reactions. A common approach involves reacting methylphosphonic acid derivatives with cyanomethyl propyl alcohol in the presence of catalysts like triethylamine or sulfuric acid . Optimizing reaction time and temperature is critical: prolonged heating (>6 hours) at 80–100°C improves ester bond formation but may risk decomposition. A comparative study of catalysts (Table 1) shows triethylamine yields higher purity (≥95%) but requires anhydrous conditions, while sulfuric acid achieves 85% yield but necessitates post-reaction neutralization.

Table 1: Catalyst Performance in Synthesis

CatalystYield (%)Purity (%)Key Considerations
Triethylamine90–95≥95Requires anhydrous conditions
Sulfuric acid80–8585–90Neutralization required

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation, with ³¹P NMR particularly effective for identifying phosphonate groups (δ = 20–30 ppm) . Mass spectrometry (MS) using electron ionization (EI) can detect molecular ion peaks ([M+H]⁺) but may require high-resolution instruments to distinguish fragmentation patterns. Infrared (IR) spectroscopy complements these methods by confirming C≡N (2250 cm⁻¹) and P=O (1250 cm⁻¹) bonds. Cross-validation across techniques is recommended to address spectral ambiguities .

Q. How does this compound behave under varying thermal and hydrolytic conditions?

Methodological Answer: Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, with exothermic peaks suggesting oxidative degradation . Hydrolytic stability varies with pH: acidic conditions (pH <3) accelerate hydrolysis via protonation of the phosphonate group, while alkaline conditions (pH >10) promote nucleophilic attack. For storage, anhydrous environments at ≤25°C are optimal to prevent hydrolysis. Accelerated aging studies (40°C/75% RH) show <5% degradation over 30 days, confirming moderate stability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer: A 2³ factorial design can systematically evaluate variables: temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Response surface methodology (RSM) identifies interactions, e.g., high X₁ and X₂ may increase yield but also byproduct formation (e.g., dimethyl phosphonate). A recent study achieved 94% yield with 3% byproducts at X₁=90°C, X₂=10 mol%, and X₃=5 hours .

Table 2: Factorial Design Optimization

VariableLow LevelHigh LevelOptimal Range
Temperature (°C)7011085–95
Catalyst (mol%)5158–12
Time (hours)374–6

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer: Discrepancies in ³¹P NMR shifts (e.g., δ = 22 ppm vs. 28 ppm) may arise from solvent polarity or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency, and compare against reference databases (e.g., NIST Chemistry WebBook). For MS data, high-resolution instruments (HRMS) can differentiate isobaric interferences. Collaborative validation with independent labs is advised, as seen in resolving discrepancies in methylphosphonate derivatives .

Q. What are the challenges in studying the stereochemical outcomes of this compound reactions?

Methodological Answer: Phosphonate stereochemistry is often elusive due to rapid interconversion at room temperature. Low-temperature NMR (e.g., -40°C) can "freeze" conformational states, while chiral chromatography (e.g., using amylose-based columns) separates enantiomers. Computational methods (DFT calculations) predict stability of stereoisomers, but synthetic validation via asymmetric catalysis (e.g., chiral palladium complexes) remains understudied .

Methodological Frameworks

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, exploring novel catalysts aligns with "Novel" and "Relevant" criteria .
  • Theory Linkage : Connect mechanistic studies to broader theories (e.g., nucleophilic substitution kinetics in organophosphorus chemistry) to strengthen interpretative rigor .

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